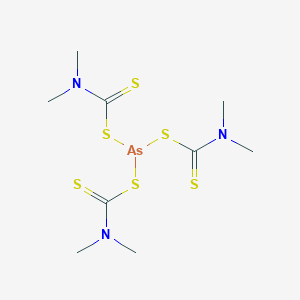
Asomate
概要
説明
Asomate, also known as bis(dimethylcarbamothioylsulfanyl)arsanyl N,N-dimethylcarbamodithioate, is an organo-arsenic compound with the molecular formula C₉H₁₈AsN₃S₆. It has been primarily used as a fungicide in agricultural applications. The compound is known for its protective and curative action against various plant diseases, including powdery mildew and anthracnose.
科学的研究の応用
Asomate has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the development of new fungicides and pesticides.
作用機序
Target of Action
Asomate, also known as Acamprosate, primarily targets the central nervous system (CNS) to aid in the restoration of normal glutaminergic neuron activity . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) .
Mode of Action
It is believed that chronic alcohol exposure modifies the balance between neuronal excitation and inhibition . This compound’s interaction with its targets leads to a reduction in alcohol intake in alcohol-dependent individuals, likely through effects on NMDA receptors and calcium channels .
Biochemical Pathways
This compound affects several biochemical pathways. In citrus fruits, it has been reported to regulate the sugar-acid ratio, which is significant for improving fruit quality . It influences the citric acid level in fruit, among other factors . A metabolomic analysis revealed that this compound treatment significantly reduced the concentration of citric acid in the pulp of ‘Harumi’ tangor, a citrus fruit .
Pharmacokinetics
It’s important to note that these properties play a crucial role in determining the bioavailability of a compound . They influence how effectively a compound is absorbed into the body, how it is distributed within the tissues, how it is metabolized, and finally, how it is excreted .
Result of Action
The molecular and cellular effects of this compound’s action are significant. In the context of alcohol dependence, this compound helps restore normal glutaminergic neuron activity in the CNS . In citrus fruits, this compound treatment led to a significant reduction in the concentration of citric acid in the pulp . This suggests that this compound may influence the metabolic processes within the cells of the fruit, leading to changes in its biochemical composition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, factors like temperature and pH can disrupt hydrogen bonds within enzymes, causing them to denature and affecting their efficiency . Similarly, the concentration of substrate molecules in a solution can also affect how quickly an enzyme functions to carry out a reaction
生化学分析
Biochemical Properties
Asomate plays a crucial role in biochemical reactions within citrus fruits. It interacts with various enzymes, proteins, and other biomolecules, influencing the metabolic processes within the fruit . The nature of these interactions is complex and involves changes at the molecular level that affect the fruit’s overall quality and taste .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes within the citrus fruit. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in the fruit leads to changes in the cellular environment, which in turn affects the fruit’s overall quality and taste .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to changes in the metabolic processes within the fruit, ultimately affecting its quality and taste .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on citrus fruits change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways within the citrus fruit. It interacts with enzymes or cofactors, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues of the citrus fruit. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
Asomate can be synthesized through the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid. This intermediate is then reacted with arsenic trichloride to produce the final compound. The reaction conditions typically involve:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Organic solvents such as dichloromethane.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like recrystallization to ensure high purity.
Quality Control: Ensuring the final product meets the required specifications for agricultural use.
化学反応の分析
Types of Reactions
Asomate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental arsenic form.
Substitution: Substitution reactions with other thiol groups can modify its structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Thiol-containing compounds under mild conditions.
Major Products Formed
Oxidation Products: Arsenic oxides.
Reduction Products: Elemental arsenic.
Substitution Products: Modified organo-arsenic compounds with different thiol groups.
類似化合物との比較
Similar Compounds
- Arsenic dimethyldithiocarbamate
- Tris(dimethyldithiocarbamoyl)arsine
- Tris(dimethylcarbamodithioic)arsorotrithious tris(thioanhydride)
Uniqueness
Asomate is unique due to its specific structure, which allows it to effectively inhibit fungal enzymes. Its combination of dimethylcarbamodithioate groups with arsenic provides a potent mechanism of action that is not commonly found in other fungicides.
特性
IUPAC Name |
bis(dimethylcarbamothioylsulfanyl)arsanyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18AsN3S6/c1-11(2)7(14)17-10(18-8(15)12(3)4)19-9(16)13(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMFEMAXLMWCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)S[As](SC(=S)N(C)C)SC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18AsN3S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189412 | |
| Record name | Arsinetriyl tris(dimethyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3586-60-5 | |
| Record name | Asomate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsine, tris(dimethyldithiocarbamoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsinetriyl tris(dimethyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(dimethylcarbamothioyl)thio]-N,N,6-trimethyl-1,5-bis(thioxo)-2,4-dithia-6-aza-3-arsaheptan-1-amine; asomate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Asomate in agriculture?
A1: this compound is primarily used as a fungicide to control fungal diseases in various crops. It is particularly effective against apple canker, a disease caused by the fungus Valsa mali. [, , , , , , , , , ]
Q2: How effective is this compound against apple canker compared to other fungicides?
A2: Studies have shown that this compound can be effective against apple canker, but newer fungicides often demonstrate superior efficacy. For instance, Zuelaemycin 1.2% EW displayed a higher control efficacy with an ED50 of 28.7 mg/kg compared to this compound's 35.6 mg/kg. [] Similarly, Diniconazole exhibited better control with an ED50 of 15.4 mg/kg versus this compound's 17.2 mg/kg. []
Q3: Besides apple canker, which other diseases can this compound control?
A3: Research indicates this compound's efficacy against various fungal diseases, including:* Cytospora and Dothiorella gregaria Sacc canker in Poplar species []* Helicobasidium brebissonii on Populus [] * Bark rot disease in Camphor trees caused by Botryosphaeria ribis []* Poplar blister canker caused by Dothiorella gregaria Saccardo[8]* Prunus Davidiana Canker caused by Leucostoma personii and Cytospora leustoma []* Endothia parasitica in Chinese Chestnut []* Carya tree canker caused by Botryosphaeria dothidea []* Chestnut twig dieback caused by Coryneum kunzei corda var. castaneae []
Q4: How is this compound typically applied to treat these diseases?
A4: this compound is often applied directly to the infected bark of trees after scraping off the diseased tissue. [, , , , ] This method allows for targeted treatment and minimizes the spread of fungal spores.
Q5: Are there any environmental concerns associated with the use of this compound?
A5: Yes, the use of this compound raises concerns regarding arsenic accumulation in the soil and potential contamination of fruits. [, , , , , ] Long-term and continuous application can lead to arsenic buildup, posing risks to the environment and potentially impacting human health through the food chain.
Q6: What measures are suggested to mitigate the environmental risks associated with this compound?
A6: Researchers suggest several strategies to minimize this compound's environmental impact:
- Limiting this compound application: Strict regulations and reduced reliance on this compound, especially in favor of less hazardous alternatives, are crucial. [, , , ]
- Promoting alternative fungicides: Identifying and utilizing effective fungicides with lower environmental risks is essential for sustainable agricultural practices. [, , ]
- Implementing soil management practices: Techniques like planting cover crops and adding organic matter to the soil can help reduce arsenic uptake by plants and mitigate its accumulation. [, ]
Q7: Are there any viable alternatives to this compound for controlling fungal diseases in crops?
A7: Yes, research highlights several promising alternatives to this compound:
- Zuelaemycin: Demonstrated higher efficacy against apple canker compared to this compound. []
- Diniconazole: Showed superior control against apple canker in laboratory settings. []
- Sophona flavescens Ait: Exhibited greater efficacy against apple canker and promoted better wound healing in apple trees. []
- Sodium bicarbonate: Offered effective control against poplar blister canker and is considered a more environmentally friendly option. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


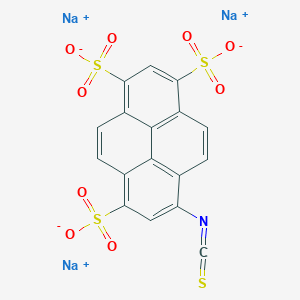
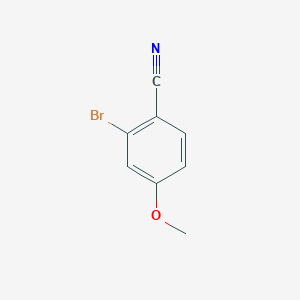
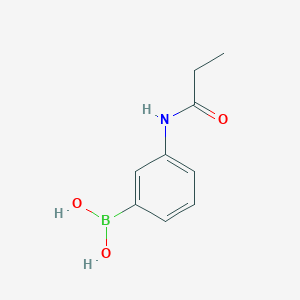

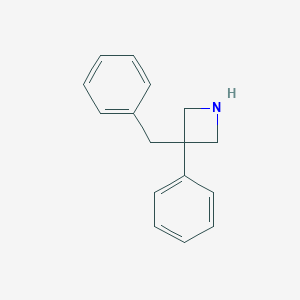
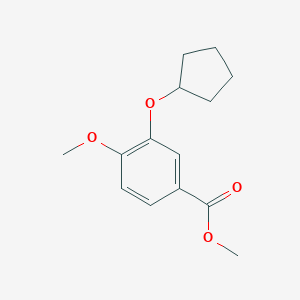
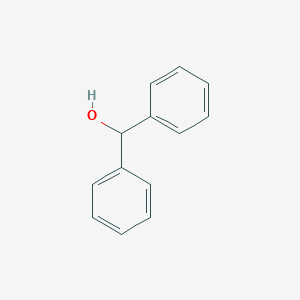
![2-Nitro-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B121724.png)
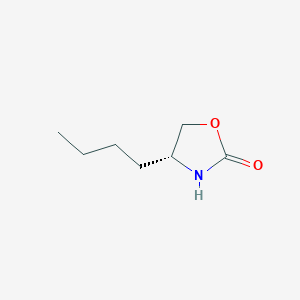
![10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B121733.png)


![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)

